
N-3-isoxazolyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-isoxazolyl-1-adamantanecarboxamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a type of ion channel that is found on the surface of cells in the immune system and nervous system. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. A-438079 has been the subject of many scientific studies due to its potential therapeutic applications in these areas.
Mécanisme D'action
N-3-isoxazolyl-1-adamantanecarboxamide works by blocking the P2X7 receptor. This receptor is involved in the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. By blocking this receptor, this compound reduces the release of these cytokines, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to reducing inflammation and pain, it has been shown to reduce the activation of microglia, which are cells in the central nervous system that are involved in inflammation and pain. This compound has also been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-3-isoxazolyl-1-adamantanecarboxamide is that it is a small molecule, which makes it easy to synthesize and modify. This allows researchers to create analogs of this compound that may have improved therapeutic properties. One limitation of this compound is that it is not very selective for the P2X7 receptor. It has been shown to block other ion channels and receptors, which may limit its therapeutic potential.
Orientations Futures
There are many potential future directions for research on N-3-isoxazolyl-1-adamantanecarboxamide. One area of interest is the development of more selective P2X7 receptor antagonists. This would allow researchers to study the specific effects of blocking this receptor without interfering with other ion channels and receptors. Another area of interest is the development of analogs of this compound that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in studying the effects of this compound on other diseases, such as cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-3-isoxazolyl-1-adamantanecarboxamide involves several steps, including the reaction of 1-adamantanecarboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This compound is then reacted with acetic anhydride to form the isoxazole ring. Finally, the amide bond is formed by reacting the isoxazole with an appropriate amine.
Applications De Recherche Scientifique
N-3-isoxazolyl-1-adamantanecarboxamide has been shown to have potential therapeutic applications in a variety of areas, including inflammation, pain, and cell death. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to reduce inflammation in animal models of these diseases. Pain is another area where this compound has shown promise. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Finally, this compound has been shown to reduce cell death in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-12-1-2-18-16-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZELKUBFEDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
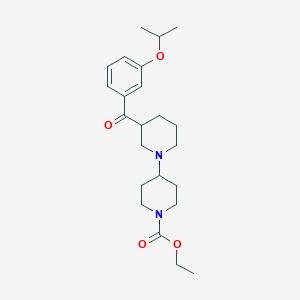
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)

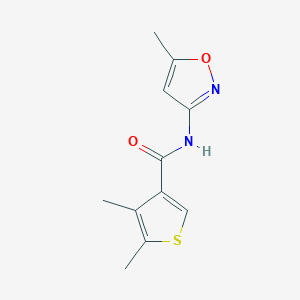
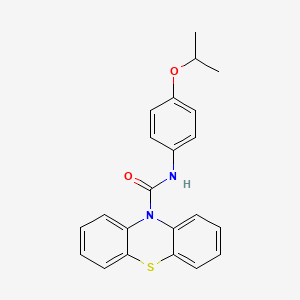
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
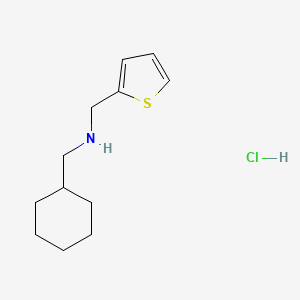
![methyl 10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4876203.png)
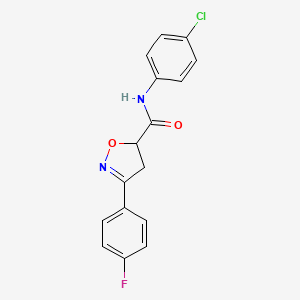
![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)
